molecular formula C6H5F B058048 Fluoro(2H5)benzene CAS No. 1423-10-5

Fluoro(2H5)benzene

Cat. No.: B058048
CAS No.: 1423-10-5
M. Wt: 101.13 g/mol
InChI Key: PYLWMHQQBFSUBP-RALIUCGRSA-N
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Description

Fluoro(2H5)benzene, also known as fluorobenzene-d5, is a deuterated derivative of fluorobenzene. It has the molecular formula C6D5F and is used primarily in scientific research due to its unique properties. The presence of deuterium atoms instead of hydrogen atoms makes it particularly useful in various spectroscopic studies.

Scientific Research Applications

Fluoro(2H5)benzene is widely used in scientific research due to its unique properties:

Safety and Hazards

Fluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and causes serious eye damage . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling fluorobenzene .

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015 .

Chemical Reactions Analysis

Types of Reactions

Fluoro(2H5)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Reagents: Bromine (Br2), Chlorine (Cl2), and Sulfuric Acid (H2SO4) are commonly used in EAS reactions.

    Nucleophilic Reagents: Sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) are often used in NAS reactions.

Major Products

    Electrophilic Substitution: 1-Bromo-4-fluorobenzene, 1-Chloro-4-fluorobenzene.

    Nucleophilic Substitution: 4-Aminofluorobenzene, 4-Hydroxyfluorobenzene.

Comparison with Similar Compounds

Fluoro(2H5)benzene can be compared with other similar compounds such as:

    Chlorobenzene (C6H5Cl): Similar in structure but contains a chlorine atom instead of fluorine.

    Bromobenzene (C6H5Br): Contains a bromine atom instead of fluorine.

    Iodobenzene (C6H5I): Contains an iodine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies and research applications where isotopic labeling is required .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLWMHQQBFSUBP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162009
Record name Fluoro(2H5)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423-10-5
Record name Fluorobenzene-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fluoro(2H5)benzene
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Record name Fluoro(2H5)benzene
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Record name Fluoro(2H5)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does deuteration impact the vibrational spectra of fluorobenzene?

A1: Deuteration significantly alters the vibrational frequencies of fluorobenzene due to the mass difference between hydrogen and deuterium. This leads to shifts in vibrational modes, which can move in and out of Fermi resonance. These changes are clearly observed in Resonance-Enhanced Multiphoton Ionization (REMPI) spectra. For instance, the assignment of vibrational bands in fluorobenzene-d5 was aided by comparing its spectra with those of fluorobenzene-h5 [].

Q2: Can we determine the orientation of guest molecules within a host structure using fluorobenzene-d5?

A2: Yes, combining experimental techniques like solid-state NMR with computational methods like DFT calculations enables the determination of guest molecule orientation within a host structure. For example, the preferred orientation of fluorobenzene-d5 within a tetratolyl tetraurea calix[4]arene tetrapentylether dimeric capsule was successfully derived using this approach []. The study analyzed chemical shift data from both 19F and 2H nuclei along with computed nucleus-independent chemical shift (NICS) maps.

Q3: How does fluorobenzene-d5 interact with fluoroform, and what type of hydrogen bonding is involved?

A3: Fluorobenzene-d5 forms a weakly bound complex with fluoroform, primarily stabilized by a blue-shifting CH···π hydrogen bond. Infrared ion-depletion spectroscopy (IR/R2PI) revealed a blue shift in the CH stretching frequency of fluoroform upon complex formation []. This blue shift, along with computational studies, points towards the existence of a sandwich-type structure where the CH bond of fluoroform interacts with the π electron cloud of fluorobenzene-d5.

Q4: How does the molecular motion of fluorobenzene-d5 change with temperature and density in the dense fluid region?

A4: NMR studies focusing on fluorine and deuterium spin-lattice relaxation times revealed that the angular momentum correlation time (τJ) of fluorobenzene-d5 increases with rising temperature at constant density []. This unexpected behavior suggests a temperature dependence of the hard sphere diameter, impacting the frequency of molecular collisions in the dense fluid region.

Q5: What insights can be gained from studying the reorientation dynamics of fluorobenzene-d5 in the liquid state?

A5: Investigating the angular position correlation time (τθ) and angular momentum correlation time (τJ) of fluorobenzene-d5 in its liquid state offers valuable insights into its molecular reorientation mechanisms []. By analyzing the relationship between τθ and τJ derived from NMR data, researchers can gain a deeper understanding of how this molecule rotates and interacts within a liquid environment.

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